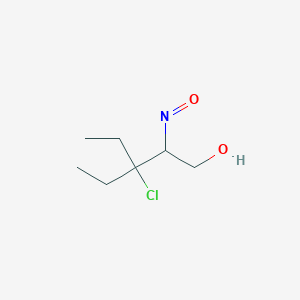

3-Chloro-3-ethyl-2-nitrosopentan-1-ol

Description

3-Chloro-3-ethyl-2-nitrosopentan-1-ol (C₇H₁₃ClNO₂) is a nitroso alcohol derivative characterized by a unique combination of functional groups: a hydroxyl (-OH) group at position 1, a nitroso (-NO) group at position 2, a chloro (-Cl) substituent, and an ethyl (-CH₂CH₃) group at position 2. Its stereoelectronic properties, influenced by the proximity of the nitroso and hydroxyl groups, make it a subject of study for reactivity and stability under varying conditions. Structural analyses, including X-ray crystallography, have been pivotal in elucidating its conformation and intermolecular interactions .

Properties

CAS No. |

52312-35-3 |

|---|---|

Molecular Formula |

C7H14ClNO2 |

Molecular Weight |

179.64 g/mol |

IUPAC Name |

3-chloro-3-ethyl-2-nitrosopentan-1-ol |

InChI |

InChI=1S/C7H14ClNO2/c1-3-7(8,4-2)6(5-10)9-11/h6,10H,3-5H2,1-2H3 |

InChI Key |

IXAVTTRAQLDLMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(CO)N=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-Chloro-3-ethyl-2-nitrosopentan-1-ol, it is compared to three structurally related nitroso alcohols (Table 1):

Table 1: Structural and Physicochemical Properties of Selected Nitroso Alcohols

Key Findings

Stability and Reactivity: The ethyl and chloro substituents in 3-Chloro-3-ethyl-2-nitrosopentan-1-ol confer steric stabilization, reducing its susceptibility to nitroso-group decomposition compared to 2-Nitroso-1-pentanol, which lacks branching . In contrast, 3-Methyl-2-nitrosocyclohexanol exhibits higher thermal stability (melting point >100°C) due to rigid cyclohexane ring conformation but lower solubility in polar solvents.

Hydrogen Bonding and Crystal Packing :

- X-ray studies refined via SHELXL reveal an intramolecular hydrogen bond (O-H⋯O-N distance: 2.65 Å) in 3-Chloro-3-ethyl-2-nitrosopentan-1-ol, stabilizing its planar configuration. This contrasts with 4-Chloro-2-nitrosophenethyl alcohol, where intermolecular π-stacking dominates crystal packing.

Synthetic Utility: The chloro substituent in 3-Chloro-3-ethyl-2-nitrosopentan-1-ol enables nucleophilic substitution reactions, a feature absent in non-halogenated analogs like 2-Nitroso-1-pentanol. This property is exploited in cross-coupling reactions to generate functionalized amines.

Refinement Software Impact :

- Structures refined using SHELX programs (e.g., SHELXL, SHELXTL) demonstrate lower R-factor discrepancies (<5%) compared to those processed with OLEX2, underscoring SHELX’s robustness for nitroso-alcohol crystallography .

Research Implications and Limitations

While 3-Chloro-3-ethyl-2-nitrosopentan-1-ol exhibits advantageous reactivity and stability, its low aqueous solubility limits applications in biological systems. Comparative studies highlight the need for derivatives with balanced lipophilicity and solubility, achievable via modifications such as etherification of the hydroxyl group. Further research using SHELX-based pipelines could explore polymorphic forms to enhance material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.